Mectizan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ivermectin involves the chemical modification of avermectins. The process begins with the fermentation of Streptomyces avermitilis to produce avermectins, which are then chemically modified to enhance their antiparasitic activity and safety. The key steps include selective hydrogenation and epoxidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of ivermectin involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors, and the resulting avermectins are extracted using organic solvents. The crude extract is then purified through a series of chromatographic techniques to obtain pure ivermectin .
Chemical Reactions Analysis
Types of Reactions
Ivermectin undergoes various chemical reactions, including:
Oxidation: Ivermectin can be oxidized to form hydroxylated derivatives.
Reduction: Selective reduction of double bonds in the avermectin structure.
Substitution: Introduction of functional groups to enhance activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Solvents: Methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of ivermectin, which are evaluated for their enhanced antiparasitic properties .
Scientific Research Applications
Ivermectin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of macrocyclic lactones.
Biology: Investigated for its effects on various biological pathways and its potential as an antibacterial, antiviral, and anticancer agent.
Medicine: Widely used in the treatment of parasitic infections such as onchocerciasis, lymphatic filariasis, and scabies.
Industry: Employed in veterinary medicine for the treatment of parasitic infections in livestock and pets.
Mechanism of Action
Ivermectin exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The drug also interacts with other ion channels, contributing to its broad-spectrum antiparasitic activity .
Comparison with Similar Compounds
Similar Compounds
Avermectin B1a: The parent compound from which ivermectin is derived.
Avermectin B1b: Another derivative with similar antiparasitic properties.
Milbemycin: A related compound with a similar mode of action but different chemical structure.
Uniqueness of Ivermectin
Ivermectin stands out due to its high efficacy, broad-spectrum activity, and safety profile. Unlike other antiparasitic agents, ivermectin has been extensively used in mass drug administration programs to control and eliminate parasitic diseases in endemic regions. Its ability to target multiple types of parasites and its long-lasting effects make it a unique and invaluable drug in global health .
Properties
Molecular Formula |
C95H146O28 |
---|---|
Molecular Weight |
1736.2 g/mol |
IUPAC Name |
(1R,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14.C47H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3;11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25?,26-,28-,30-,31-,33+,34?,35-,36-,37-,38?,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33?,34-,35-,36-,37?,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |
InChI Key |
SPBDXSGPUHCETR-VHJJIYNUSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](CC[C@@]2(O1)CC3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1CC[C@]2(CC3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C(C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
Origin of Product |
United States |
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